molecular formula C100H165N23O23 B10838787 (Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K

(Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K

Cat. No.: B10838787
M. Wt: 2057.5 g/mol
InChI Key: MNPLGRICQVXCSX-IUVNOECISA-N
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Description

(Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K is a synthetic galanin analog designed to modulate anticonvulsant activity through systemic delivery. Its structure includes:

  • N-terminal sarcosine (Sar): Enhances metabolic stability and resistance to enzymatic degradation .
  • Core peptide sequence (WTLNSAGYLLGPKK): Derived from galanin, targeting galanin receptors (GalR1/GalR2) implicated in seizure modulation .
  • C-terminal lauroyl (C12) modification: A lysine residue conjugated to a 12-carbon lauroyl chain, increasing lipophilicity to improve blood-brain barrier penetration .

Key physicochemical properties from experimental data include:

  • HPLC retention time: 22.51 ± 0.03 minutes, indicating moderate lipophilicity .
  • α-helix content: 16%, suggesting a balance between structural rigidity and receptor-binding flexibility .
  • Molecular mass: 2057.28 Da (calculated) / 2057.26 Da (observed) .

Properties

Molecular Formula

C100H165N23O23

Molecular Weight

2057.5 g/mol

IUPAC Name

[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(dodecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate

InChI

InChI=1S/C100H165N23O23/c1-11-12-13-14-15-16-17-18-19-38-82(128)107-46-29-25-36-71(90(135)113-69(87(105)132)33-22-26-43-101)115-91(136)70(34-23-27-44-102)114-92(137)72(35-24-28-45-103)116-98(143)79-37-30-47-123(79)84(130)56-110-89(134)73(48-59(2)3)117-93(138)74(49-60(4)5)118-95(140)76(51-64-39-41-66(126)42-40-64)112-83(129)55-109-88(133)62(8)111-97(142)78(58-124)121-96(141)77(53-81(104)127)119-94(139)75(50-61(6)7)120-100(145)86(63(9)125)122-99(144)80(146-85(131)57-106-10)52-65-54-108-68-32-21-20-31-67(65)68/h20-21,31-32,39-42,54,59-63,69-80,86,106,108,124-126H,11-19,22-30,33-38,43-53,55-58,101-103H2,1-10H3,(H2,104,127)(H2,105,132)(H,107,128)(H,109,133)(H,110,134)(H,111,142)(H,112,129)(H,113,135)(H,114,137)(H,115,136)(H,116,143)(H,117,138)(H,118,140)(H,119,139)(H,120,145)(H,121,141)(H,122,144)/t62-,63+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,86-/m0/s1

InChI Key

MNPLGRICQVXCSX-IUVNOECISA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Analogous compounds differ primarily in acyl chain length or substitution type (Table 1). Data from Table 2 in and highlight trends:

Analog Acyl Chain/Polar Group HPLC Retention Time (min) α-Helix Content Calculated log D Serum Stability (t½, hours)
Gal-(K)4 None (unmodified) 15.13 ± 0.42 14% - -
Gal-B2-C8 Octanoyl (C8) 20.13 ± 0.17 9% - -
Gal-B2-C10 Decanoyl (C10) 21.49 ± 0.05 6% - -
Gal-B2-C12 Lauroyl (C12) 22.51 ± 0.03 16% ~1.24* ~9.3*
Gal-B2-C14 Myristoyl (C14) 23.76 ± 0.18 16% - -
Gal-B2 (C16) Palmitoyl (C16) 25.84 ± 0.10 23% 1.24 ± 0.02 9.3
Gal-B2-MPEG4 MPEG4 (polar group) 17.52 ± 0.03 18% - -

*Data inferred from C16 analog in ; C12 likely has slightly lower log D due to shorter chain.

Key Observations :

  • α-Helix Content : Shorter chains (C8, C10) disrupt secondary structure (6–9% α-helix), while C12–C16 analogs stabilize it (16–23%), likely improving receptor interaction .
  • Serum Stability : Palmitoyl (C16) analog shows t½ = 9.3 hours, suggesting longer chains confer protease resistance via increased hydrophobicity .

Computational Similarity Assessment

While direct studies are absent in the evidence, methodologies from other contexts apply:

  • Tanimoto Coefficient : Used in similarity indexing (e.g., ) to compare molecular fingerprints. Applied here, C12 and C14 analogs would show high similarity (>80%) due to structural overlap.
  • Maximal Common Subgraph (MCS) : Algorithms () would identify shared peptide cores, highlighting acyl chains as key differentiating features.

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